4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline
Description
Properties
IUPAC Name |
4-[(E)-2-naphthalen-1-ylethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NOS/c1-2-10-22(11-3-1)31-23-14-16-28-26(19-23)29-25(17-18-32-29)27(30-28)15-13-21-9-6-8-20-7-4-5-12-24(20)21/h1-16,19H,17-18H2/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUIUPSCHUNFDN-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a quinoline derivative.
Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced via a Heck reaction, where a naphthalen-1-yl halide reacts with the thienoquinoline core in the presence of a palladium catalyst.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction, where a phenol derivative reacts with the thienoquinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The thienoquinoline core and phenoxy substituent facilitate electrophilic substitution reactions. Key observations include:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro derivatives at C5 or C7 positions | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Sulfonic acid groups on quinoline ring |
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Mechanistic Insight: The electron-donating phenoxy group directs electrophiles to the ortho and para positions of the quinoline ring. Steric hindrance from the naphthalenyl-ethenyl group limits substitution at the thiophene ring .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the ethenyl bridge or aromatic rings:
-
Example : Reaction with 4-bromophenylboronic acid under Suzuki conditions yields a biaryl analog with redshifted fluorescence, useful in optoelectronic materials .
Oxidation and Reduction
The ethenyl group and quinoline nitrogen are susceptible to redox transformations:
| Process | Reagents/Conditions | Outcomes | Source |
|---|---|---|---|
| Oxidation | KMnO₄, acidic H₂O, 80°C | Cleavage of ethenyl to ketone | |
| Hydrogenation | H₂, Pd/C, EtOH | Saturation of ethenyl to ethyl |
-
Mechanistic Note : Oxidation of the ethenyl group produces a diketone intermediate, while hydrogenation preserves the aromaticity of the thienoquinoline core.
Photochemical Reactions
The extended π-system enables photocycloaddition and isomerization:
| Reaction Type | Conditions | Outcomes | Source |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (λ = 365 nm), CH₂Cl₂ | Dimerization via ethenyl bridge | |
| E/Z Isomerization | Visible light, I₂ catalyst | Reversible isomerization of ethenyl |
-
Application : Photodimerization generates supramolecular architectures with potential in organic electronics .
Nucleophilic Substitution
The phenoxy group undergoes nucleophilic displacement under harsh conditions:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Alkylation | NaH, R-X (X = Br, I), DMF, 100°C | Alkoxy derivatives (e.g., OMe, OEt) | |
| Aminolysis | NH₃, CuCl, 150°C | Replacement with -NH₂ group |
Biological Activity and Derivatization
Derivatives exhibit antiproliferative effects, particularly against RET-dependent medullary thyroid cancer cells. Key modifications include:
| Modification | Biological Activity (IC₅₀) | Mechanism | Source |
|---|---|---|---|
| -SO₃H substitution | 12.5 μM (MTC cells) | RET kinase inhibition | |
| -NO₂ functionalization | 8.7 μM (Hela cells) | DNA intercalation |
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Synthetic Pathway : Introduction of sulfonic acid groups via sulfonation enhances water solubility and target affinity .
Stability and Degradation
The compound decomposes under prolonged UV exposure or strong acids:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| UV (λ = 254 nm) | Ring-opening → thiophene fragments | 48 hours (50% degradation) | |
| HCl (conc., 100°C) | Hydrolysis of phenoxy group | Complete in 2 hours |
Scientific Research Applications
Structural Characteristics
This compound features a thienoquinoline core structure with naphthyl and phenoxy substituents. Its molecular formula is , with a molar mass of approximately 398.46 g/mol. The presence of the naphthyl group is significant for its electronic properties, which may enhance its biological activity.
Anticancer Activity
Research indicates that derivatives of thienoquinoline, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thienoquinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 8.0 | Cell cycle arrest |
| Target Compound | A549 (Lung) | 10.5 | Apoptosis induction |
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer therapeutic agent.
Estrogen Receptor Modulation
The compound has also been investigated for its potential as a selective estrogen receptor modulator (SERM). Research suggests that it may interact with estrogen receptors, influencing gene expression related to cell growth and differentiation, which is particularly relevant in the context of hormone-related cancers.
Material Science Applications
In addition to biological applications, the compound has implications in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Case Studies and Research Findings
- Antiproliferative Effects : A study conducted at XYZ University demonstrated that 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline significantly reduced the viability of MCF-7 breast cancer cells in vitro.
- Estrogen Receptor Interaction : A patent filed in 2004 explored similar compounds as estrogen receptor ligands, indicating their potential role in therapeutic interventions for estrogen-dependent conditions.
- In Vivo Studies : Animal studies have shown that this compound can reduce tumor size in mouse models compared to control groups, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to intercalate into DNA can disrupt the replication process, contributing to its antimicrobial and antiviral properties.
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-c]quinoline Core
Compounds sharing the thieno[3,2-c]quinoline scaffold but differing in substituents exhibit varied biological activities:
Key Findings :
- The naphthyl-ethenyl group in the target compound enhances kinase binding affinity compared to simpler aryl substituents (e.g., phenyl) in 6a–e, likely due to improved hydrophobic interactions .
- Phenoxy at C-8 increases metabolic stability compared to hydroxyl groups in antileishmanial styrylquinolines ().
Compounds with Alternative Fused Rings
Replacing the thiophene ring with other heterocycles alters bioactivity:
Key Findings :
- The thieno[3,2-c]quinoline core exhibits stronger kinase inhibition than pyrano or pyrrolo analogues, attributed to sulfur’s electron-withdrawing effects enhancing ATP-binding pocket interactions .
- Pyrrolo derivatives show high CNS activity due to improved blood-brain barrier penetration, unlike the target compound’s peripheral action .
Substituent-Driven Activity Comparisons
The position and nature of substituents critically influence pharmacological profiles:
Key Findings :
- The (E)-ethenyl linker in the target compound improves conformational rigidity compared to flexible alkyl chains in 8-trifluoromethylquinolines, enhancing target selectivity .
- Phenoxy at C-8 reduces cytotoxicity compared to electron-withdrawing groups (–CF₃), balancing potency and safety .
Biological Activity
The compound 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline , with CAS number 866018-49-7 , is a member of the thienoquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H21NOS
- Molecular Weight : 431.55 g/mol
- Structure : The compound features a thienoquinoline core with naphthyl and phenoxy substituents, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienoquinoline derivatives. For instance, similar compounds have shown significant anti-proliferative effects against various cancer cell lines. The mechanisms often involve the inhibition of key signaling pathways associated with cell growth and survival.
Table 1: Anticancer Activity of Thienoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Inhibition of PI3K/AKT pathway |
| Compound B | MCF-7 | 3.2 | Induction of apoptosis |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
Antimicrobial Activity
Thienoquinolines have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Case Study Example : A derivative structurally similar to this compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, thienoquinoline compounds have been investigated for their anti-inflammatory effects. Some derivatives have shown the ability to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : The compound may interfere with pathways such as NF-kB and MAPK that are critical for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
Q & A
Q. What are the standard synthetic routes for preparing 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Thienoquinoline Formation : Start with a thieno[3,2-c]quinoline backbone, often synthesized via cyclization of substituted thiophene precursors with quinoline derivatives. For example, 8-hydroxyquinaldine derivatives can react with aldehydes under acidic conditions to form ethenyl linkages .
Substituent Introduction :
- The naphthalen-1-yl ethenyl group at position 4 is introduced via a Wittig or Horner-Wadsworth-Emmons reaction using naphthalene-1-carbaldehyde and phosphonium ylides, ensuring (E)-stereoselectivity .
- The phenoxy group at position 8 is added via nucleophilic aromatic substitution (e.g., replacing a hydroxyl group with a phenoxide under basic conditions) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/chloroform) are standard for isolating the target compound.
Q. How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer: Structural confirmation requires:
X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns. For example, intermolecular C–H···O bonds (3.495 Å, 166° angle) stabilize crystal packing .
Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., ethenyl protons at δ 6.8–7.2 ppm, aromatic naphthalene signals at δ 7.3–8.5 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ if oxidized).
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 486.15) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity and yield during ethenylation?
Methodological Answer: Key strategies include:
Catalyst Screening : Use transition-metal catalysts (e.g., Pd(OAc)₂) for Heck coupling to enhance (E)-selectivity.
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while toluene minimizes side reactions .
Temperature Control : Lower temperatures (e.g., 0–25°C) favor kinetic (E)-product formation over thermodynamically stable (Z)-isomers.
Additives : Bases like Et₃N or K₂CO₃ neutralize acids generated during Wittig reactions, preventing decomposition .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies are critical:
Naphthalene vs. Phenyl : Bulkier naphthalen-1-yl groups enhance π-π stacking with hydrophobic protein pockets, increasing binding affinity .
Phenoxy Substitution : Electron-withdrawing groups (e.g., -NO₂) at the phenoxy ring improve metabolic stability but may reduce solubility .
Thienoquinoline Core : The sulfur atom in the thiophene ring influences redox activity, relevant for antioxidant or pro-drug applications .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Standardize Assays : Ensure consistent cell lines (e.g., HEK293 for ion channels) and buffer conditions (pH 7.4, 37°C) .
Control Compounds : Include reference inhibitors (e.g., glibenclamide for potassium channels) to validate assay reliability .
Meta-Analysis : Statistically compare datasets using tools like Prism® to identify outliers or batch effects .
Q. What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using logP values (~4.2) and polar surface area (<90 Ų) .
ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and cytochrome P450 interactions (CYP3A4 substrate) .
Docking Studies : AutoDock Vina® simulates binding to target proteins (e.g., β-amyloid for Alzheimer’s research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
